molecular formula C24H21NO3 B11176551 10-(2-ethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

10-(2-ethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

Cat. No.: B11176551
M. Wt: 371.4 g/mol
InChI Key: FVSCKHNFIKDEFF-UHFFFAOYSA-N
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Description

10-(2-ethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is a complex organic compound that belongs to the class of indenoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an indenoquinoline core with various substituents, making it a subject of interest for researchers in the field of drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-ethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione typically involves multi-component reactions. One efficient method is the one-pot, three-component synthesis, which includes the reaction of aromatic aldehydes, indan-1,3-dione, and amines in the presence of a catalyst. This method can be achieved through both microwave irradiation and conventional heating .

Industrial Production Methods

Industrial production of this compound may involve the use of heterogeneous catalysts such as CuO supported on zeolite-Y. This catalyst facilitates the reaction under reflux conditions in ethanol, leading to high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

10-(2-ethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Substitution reactions, particularly involving the aromatic ring, can introduce various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 10-(2-ethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in cell proliferation, leading to its antiproliferative effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound interferes with key signaling pathways in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(2-ethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is unique due to the presence of the ethoxyphenyl group, which can enhance its biological activity and selectivity. The specific arrangement of substituents in this compound also contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C24H21NO3

Molecular Weight

371.4 g/mol

IUPAC Name

10-(2-ethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

InChI

InChI=1S/C24H21NO3/c1-2-28-19-13-6-5-10-16(19)20-21-17(11-7-12-18(21)26)25-23-14-8-3-4-9-15(14)24(27)22(20)23/h3-6,8-10,13,20,25H,2,7,11-12H2,1H3

InChI Key

FVSCKHNFIKDEFF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2C3=C(CCCC3=O)NC4=C2C(=O)C5=CC=CC=C54

Origin of Product

United States

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